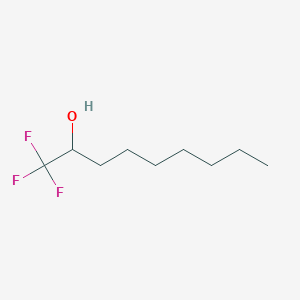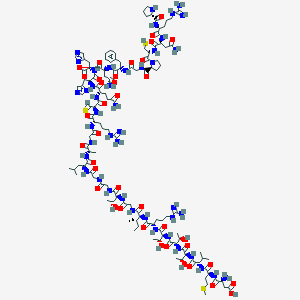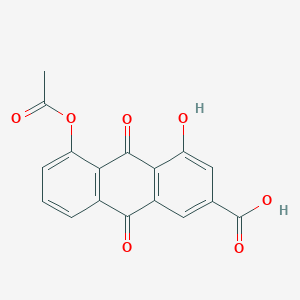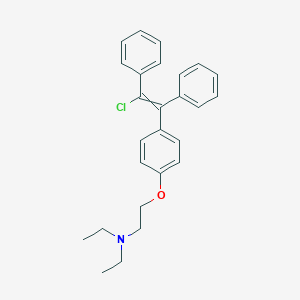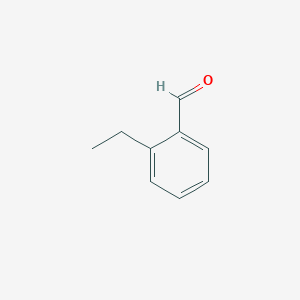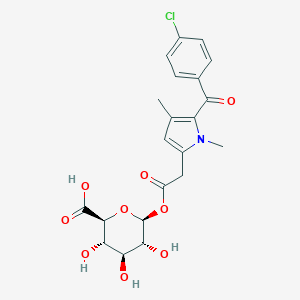![molecular formula C12H14O4 B125331 2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid CAS No. 153464-16-5](/img/structure/B125331.png)
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as MOPPA, and its chemical formula is C12H14O4. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
MOPPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MOPPA has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, MOPPA has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of MOPPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, MOPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
MOPPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. Additionally, MOPPA has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MOPPA in lab experiments is its well-established synthesis method. MOPPA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MOPPA in lab experiments is its potential toxicity. MOPPA has been found to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of MOPPA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties. MOPPA could be studied in animal models of arthritis and other inflammatory diseases to determine its efficacy as a potential treatment. Another potential direction is the investigation of its antitumor activity. MOPPA could be studied in animal models of cancer to determine its potential as a cancer treatment. Additionally, the neuroprotective effects of MOPPA could be further investigated in animal models of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of MOPPA involves the reaction between 3-methoxy-3-oxopropyl bromide and 4-acetylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
153464-16-5 |
|---|---|
Nombre del producto |
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Clave InChI |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Sinónimos |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



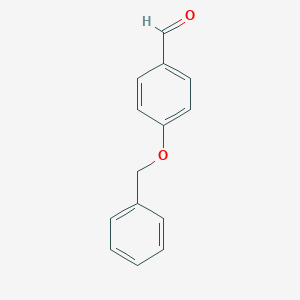
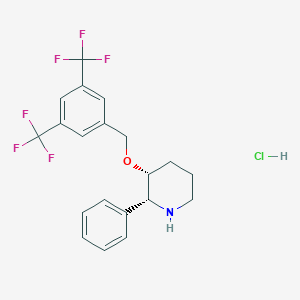
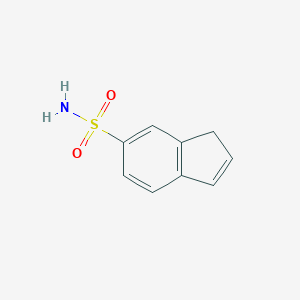
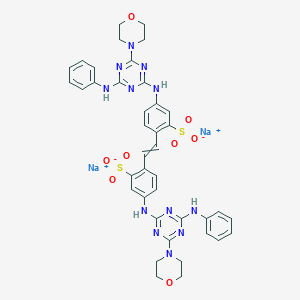
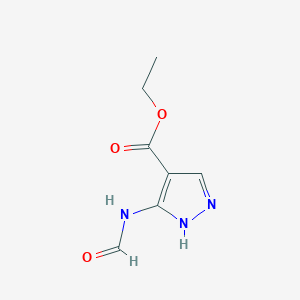
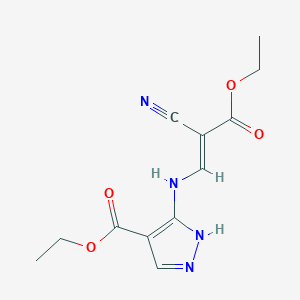
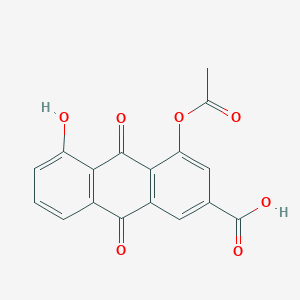
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
